molecular formula C9H5ClF3NO B12593930 1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene CAS No. 648420-75-1

1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene

Cat. No.: B12593930
CAS No.: 648420-75-1
M. Wt: 235.59 g/mol
InChI Key: WMMRHJLJRFYXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H5ClF3NO. This compound is characterized by the presence of a benzene ring substituted with a chlorine atom, an isocyanatomethyl group, and a trifluoromethyl group. It is a halogenated aromatic compound that finds applications in various fields due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1-chloro-4-methyl-2-(trifluoromethyl)benzene.

    Isocyanation Reaction: The methyl group is converted to an isocyanatomethyl group using reagents like phosgene (COCl2) or triphosgene ((COCl)3) in the presence of a base such as triethylamine (Et3N).

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions and ensure high yield.

Industrial production methods may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols under appropriate conditions, leading to the formation of corresponding substituted products.

    Oxidation Reactions: The isocyanatomethyl group can be oxidized to form carbamates or ureas using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The isocyanatomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity and stability, facilitating its interaction with hydrophobic regions of target molecules.

Comparison with Similar Compounds

1-Chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds such as:

    1-Chloro-4-(isocyanatomethyl)benzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-Chloro-4-(trifluoromethyl)benzene: Lacks the isocyanatomethyl group, affecting its applications and mechanism of action.

    1-Bromo-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene: The bromine atom can lead to different reactivity and substitution patterns compared to the chlorine atom.

The presence of both the isocyanatomethyl and trifluoromethyl groups in this compound makes it unique, providing a combination of reactivity and stability that is valuable in various applications.

Properties

CAS No.

648420-75-1

Molecular Formula

C9H5ClF3NO

Molecular Weight

235.59 g/mol

IUPAC Name

1-chloro-4-(isocyanatomethyl)-2-(trifluoromethyl)benzene

InChI

InChI=1S/C9H5ClF3NO/c10-8-2-1-6(4-14-5-15)3-7(8)9(11,12)13/h1-3H,4H2

InChI Key

WMMRHJLJRFYXGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN=C=O)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.